Eprinomectin component B1a
CAS No.: 133305-88-1
VCID: VC0018292
Molecular Formula: C50H75NO14
Molecular Weight: 914.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | Eprinomectin B1a is a major component, typically comprising over 90%, of the antiparasitic compound eprinomectin . Eprinomectin itself is a mixture of two components: eprinomectin component B1a and eprinomectin component B1b, with B1a being the predominant form . As an avermectin analogue, eprinomectin B1a is used as an antiparasitic compound . Eprinomectin B1a, also known as (4''R)-4''-(acetylamino)-5-O-demethyl-4''-deoxy-avermectin A1a, belongs to the avermectin family of insecticides and anthelmintics . Avermectins are a class of compounds known for their broad-spectrum activity against various parasites. Eprinomectin is used in veterinary medicine to treat and prevent parasitic infections in cattle and other animals . One similar compound is abamectin, which also belongs to the avermectin family and is used as an insecticide and anthelmintic . Another related compound is ivermectin, which is also an antiparasitic drug used in both veterinary and human medicine. |
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CAS No. | 133305-88-1 |
Product Name | Eprinomectin component B1a |
Molecular Formula | C50H75NO14 |
Molecular Weight | 914.1 g/mol |
IUPAC Name | N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
Standard InChI | InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
Standard InChIKey | ZKWQQXZUCOBISE-BTUYMBSXSA-N |
SMILES | CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Canonical SMILES | CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Appearance | White solid |
Reference | 4-Keto- and 4-amino-4-deoxy avermectin compounds and substituted amino derivatives thereof. Mrozik H.H. et al. 1984 US Patent 4,427,663.Synthesis of 4/-epi-amino-4/-deoxyavermectins B1. Cvetovich R.J. et al. J. Org. Chem. 1994, 59, 7704.Efficacy in sheep and pharmacokinetics in cattle that led to the selection of eprinomectin as a topical endectocide for cattle. Shoop W.L. et al. Int. J. Parasitol. 1996, 26, 1227. |
PubChem Compound | 44460585 |
Last Modified | Sep 14 2023 |
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